[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol
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Overview
Description
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: is an organic compound that features a biphenyl core substituted with a dioxolane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The biphenyl core can be reduced under hydrogenation conditions.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methanol group may also play a role in hydrogen bonding interactions.
Comparison with Similar Compounds
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can be compared with similar compounds such as:
2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: This compound also features a dioxin ring but differs in its core structure and functional groups.
(-)-Carvone: A natural compound with a dioxolane ring, used in agriculture for its bioactive properties.
The uniqueness of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol
Biological Activity
Introduction
The compound [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol , also known by its CAS number 889954-12-5, is an organic molecule characterized by a biphenyl structure linked to a dioxolane ring and a hydroxymethyl group. Its unique structural features suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and case studies.
Structural Characteristics
- Molecular Formula: C₁₆H₁₆O₃
- Molecular Weight: 256.3 g/mol
- Melting Point: 122 - 125 °C
The presence of the dioxolane ring contributes to the compound's reactivity and interaction with biological targets, which may influence various biochemical pathways.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Dioxolane Ring: This is achieved through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.
- Coupling with Biphenyl Moiety: Various coupling reactions are employed to attach the biphenyl structure to the dioxolane ring.
This synthetic approach allows for efficient construction while optimizing yield and purity for further biological studies .
Binding Affinity Studies
Recent studies have focused on evaluating the binding affinity of compounds similar to this compound at various receptors:
- Sigma Receptors (σ1 and σ2): The compound has shown promising results in binding affinity assays for σ receptors, which are implicated in several neurological processes. Research indicates that modifications in the dioxolane structure can enhance selectivity and affinity for these receptors .
Compound | σ1 Receptor Affinity | σ2 Receptor Affinity |
---|---|---|
1a | High | Moderate |
1b | Moderate | High |
Pharmacological Effects
In vivo studies have indicated that compounds with similar structural motifs exhibit various pharmacological effects:
- Analgesic Activity: Certain derivatives have demonstrated nociceptive effects, suggesting potential use as pain management agents.
- Antitumor Activity: Compounds related to this compound have been evaluated for anticancer properties with IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .
Case Studies
Case Study 1: Sigma Receptor Ligands
A study explored a series of dioxolane-based compounds for their affinity at σ receptors. The findings indicated that specific modifications could enhance binding affinity significantly. The structure–activity relationship (SAR) analysis revealed that compounds with a biphenyl moiety showed enhanced receptor interactions compared to simpler analogs .
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer activity of derivatives similar to this compound. The study reported that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[4-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2 |
InChI Key |
PNGUQGISTMIEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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